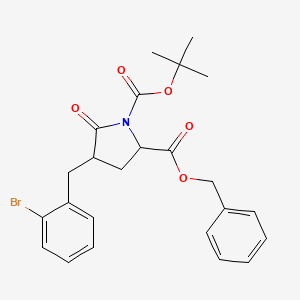![molecular formula C20H30N2O7 B12286397 benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a carbamate linkage, and a hexyl chain substituted with a trihydroxy-methyloxane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate typically involves multiple steps:
Formation of the Hexyl Chain: The hexyl chain with the oxo and amino groups can be synthesized through a series of reactions, including oxidation and amination.
Attachment of the Trihydroxy-Methyloxane Moiety: This step involves the protection and deprotection of hydroxyl groups to ensure selective reactions.
Formation of the Carbamate Linkage: The carbamate linkage is formed by reacting the amine group with a benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the oxo group in the hexyl chain.
Substitution: Substitution reactions can occur at the benzyl group or the carbamate linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride for substitution reactions.
Major Products
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its carbamate linkage.
Bioconjugation: Utilized in bioconjugation techniques for labeling biomolecules.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in diagnostic assays due to its specific binding properties.
Industry
Material Science: Applied in the development of novel materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with metabolic pathways by inhibiting enzyme activity or binding to receptors, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- Structural Complexity : The presence of multiple functional groups and a complex structure makes it unique.
- Bioactivity : Its specific bioactivity and potential applications in various fields set it apart from similar compounds.
Properties
Molecular Formula |
C20H30N2O7 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23) |
InChI Key |
MDHPQXZYOTUIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
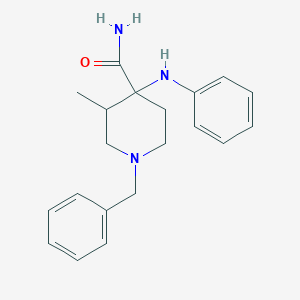
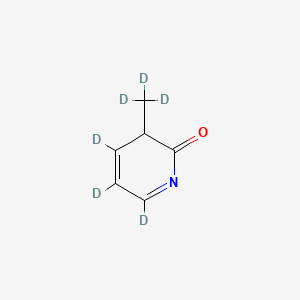
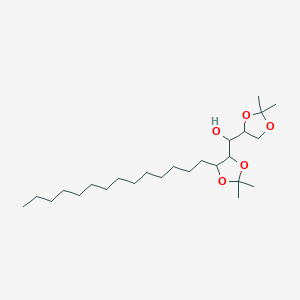
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
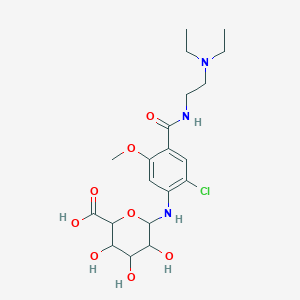
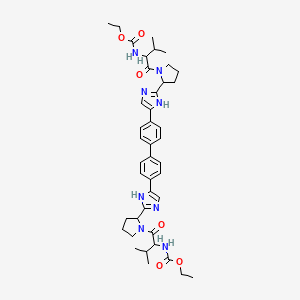
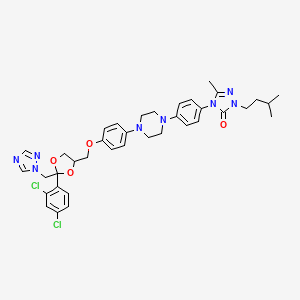

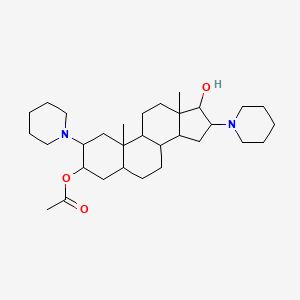
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
